Hexadecanoic-d31 acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Hexadecanoic-d31 acid, also known as Palmitic acid-d31, is an isotopic analogue of palmitic acid . Palmitic acid is a saturated fatty acid that is widely present in nature, commonly found in palm oil and other vegetable oils

Mode of Action

It is known that palmitic acid-d31 can be used in the synthesis of saturated and unsaturated fatty acids . It is also used in the quantitative determination of fatty acids from plastic labware .

Biochemical Pathways

In a co-culture system of S. cerevisiae and E. coli, it was found that hexadecanoic acid (palmitic acid) promotes oxidative stress tolerance of S. cerevisiae cells . The co-cultured E. coli could enhance S. cerevisiae cell viability through improving its membrane stability and reducing the oxidized lipid level . Exogenous addition of hexadecanoic acid did suggest its contribution to higher oxidative stress tolerance of S. cerevisiae .

Result of Action

It is known that the compound can contribute to higher oxidative stress tolerance ofS. cerevisiae .

Action Environment

It is known that the compound is stable under normal conditions .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Hexadecanoic-d31 acid are similar to those of regular palmitic acid It interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that palmitic acid, the non-deuterated form of this compound, can influence cell function. For instance, it has been shown to induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells

Temporal Effects in Laboratory Settings

It is known that palmitic acid can contribute to the oxidative stress tolerance of yeast cells over time

Metabolic Pathways

This compound is expected to be involved in similar metabolic pathways as palmitic acid. Palmitic acid is involved in several metabolic pathways, including fatty acid biosynthesis, fatty acid elongation, and fatty acid degradation

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide palmitique-d31 peut être synthétisé par deutération de l'acide palmitique. Le processus implique le remplacement des atomes d'hydrogène par des atomes de deutérium en utilisant du gaz deutérium (D2) dans des conditions de réaction spécifiques. La réaction nécessite généralement un catalyseur tel que le palladium sur carbone (Pd/C) et est effectuée sous haute pression et température pour assurer une deutération complète .

Méthodes de production industrielle

La production industrielle de l'acide palmitique-d31 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs haute pression et de systèmes à flux continu pour obtenir une deutération efficace. Le produit est ensuite purifié par des techniques telles que la distillation et la recristallisation pour obtenir de l'acide palmitique-d31 de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

L'acide palmitique-d31 subit diverses réactions chimiques, notamment :

Oxydation : L'acide palmitique-d31 peut être oxydé pour produire des cétones et des aldéhydes correspondants.

Réduction : Il peut être réduit pour former des alcools.

Substitution : Le groupe carboxyle peut être substitué par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle (SOCl2) et le tribromure de phosphore (PBr3) sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Produit des cétones et des aldéhydes.

Réduction : Forme des alcools.

Substitution : Résultat en la formation d'esters et d'amides.

Applications de recherche scientifique

L'acide palmitique-d31 a une large gamme d'applications en recherche scientifique :

Médecine : Utilisé dans la recherche sur les troubles métaboliques et les maladies liées au métabolisme des acides gras.

Mécanisme d'action

L'acide palmitique-d31 exerce ses effets en imitant le comportement de l'acide palmitique dans les systèmes biologiques. Il est incorporé dans les membranes cellulaires et les voies métaboliques, ce qui permet aux chercheurs d'étudier le métabolisme et la fonction des acides gras. Les atomes de deutérium dans l'acide palmitique-d31 fournissent un décalage de masse distinct, ce qui le rend facilement détectable en spectrométrie de masse .

Applications De Recherche Scientifique

Palmitic Acid-d31 has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Composés similaires

Acide hexadécanoïque : La forme non deutérée de l'acide palmitique-d31.

Acide stéarique-d35 : Un autre acide gras deutéré avec une chaîne carbonée plus longue.

Acide myristique-d27 : Un acide gras deutéré avec une chaîne carbonée plus courte.

Unicité

L'acide palmitique-d31 est unique en raison de son schéma de deutération spécifique, qui fournit un décalage de masse distinct en spectrométrie de masse. Cela en fait un standard interne idéal pour la quantification de l'acide palmitique et d'autres acides gras dans des mélanges complexes .

Activité Biologique

Hexadecanoic-d31 acid, also known as palmitic acid-d31, is a deuterated form of palmitic acid, a common saturated fatty acid with various biological activities. This article explores its antibacterial and antioxidant properties, mechanisms of action, and potential applications in pharmaceuticals based on diverse research findings.

- Molecular Formula : CHDO

- Molecular Weight : 287.62 g/mol

- CAS Number : 39756-30-4

Antibacterial Activity

This compound has been studied for its antibacterial properties against various pathogens. Research indicates that it exhibits moderate antibacterial activity against a range of bacteria, including:

- Escherichia coli

- Klebsiella pneumoniae

- Bacillus subtilis

- Aeromonas hydrophila

- Vibrio harveyi

Case Studies

-

Study on Excoecaria Agallocha L. :

- Objective : Evaluate the antibacterial and antioxidant properties of n-hexadecanoic acid isolated from the leaves.

- Method : The compound was extracted using Soxhlet extraction with methanol and fractionated.

- Results : The study reported inhibition zones of 11.02 mm to 13.2 mm against various bacteria at a concentration of 150 µg/ml, highlighting its potential as a natural antibacterial agent .

-

Antibacterial Activities Against Multidrug-Resistant Bacteria :

- Research Focus : The effectiveness of hexadecanoic acid methyl ester against multidrug-resistant (MDR) bacteria.

- Findings : The study demonstrated significant antimicrobial effects, suggesting that hexadecanoic acid derivatives could be utilized in developing treatments for bacterial infections resistant to conventional antibiotics .

Antioxidant Activity

This compound also exhibits notable antioxidant properties. A study utilizing the DPPH assay indicated that the compound showed antioxidant activity ranging from 65.52% to 87.40% at concentrations between 100 µg/ml and 500 µg/ml. This suggests its potential use in formulations aimed at combating oxidative stress .

The mechanisms by which this compound exerts its biological effects include:

- Membrane Disruption : The fatty acid can integrate into bacterial membranes, altering their permeability and leading to cell lysis.

- Inhibition of Biofilm Formation : It may affect the ability of bacteria to form biofilms, which are critical for their survival and resistance.

- Antioxidant Mechanism : By scavenging free radicals, this compound helps mitigate oxidative damage within cells.

Applications in Pharmaceuticals

Given its antibacterial and antioxidant properties, this compound presents several potential applications:

- Natural Preservatives : Its antimicrobial activity can be harnessed in food preservation and cosmetic formulations.

- Pharmaceuticals : As a component in drug formulations targeting bacterial infections or oxidative stress-related conditions.

- Research Tools : Used as an internal standard in mass spectrometry for quantifying fatty acids in biological samples .

Propriétés

IUPAC Name |

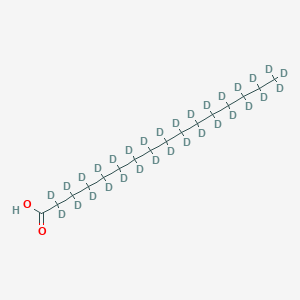

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-SAQPIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583617 | |

| Record name | (~2~H_31_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39756-30-4 | |

| Record name | (~2~H_31_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic d31 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Palmitic acid-d31 (Hexadecanoic-d31 acid) used in biological research?

A: Palmitic acid-d31 is a deuterated form of palmitic acid, a common saturated fatty acid. The deuterium labeling allows researchers to track its uptake and metabolism within cells and organisms using vibrational spectroscopic techniques like Fourier transform infrared (FTIR) microspectroscopy [, ]. This is because the C-D bond vibrates at a different frequency than the C-H bond, creating a distinct spectral signature.

Q2: Can you elaborate on the applications of Palmitic acid-d31 in studying lipid interactions?

A: One application is the investigation of lipid transfer between different cell types. For instance, researchers used Palmitic acid-d31 to directly demonstrate the transfer of lipids from adipocytes to prostate cancer cells []. By loading adipocytes with Palmitic acid-d31 and co-culturing them with prostate cancer cells, the researchers could track the movement of the labeled fatty acid using FTIR microspectroscopy. This provided evidence for the direct transfer of lipids, supporting the hypothesis that adipocytes can fuel cancer cell growth.

Q3: How does the use of Palmitic acid-d31 in live cell imaging benefit from advances in microscopy?

A: Recent advancements in microscopy techniques, such as femtosecond stimulated Raman loss (fSRL) microscopy, have significantly enhanced the sensitivity of vibrational imaging []. This technique, coupled with the use of Palmitic acid-d31, allows for real-time, bond-selective imaging of lipid dynamics within living cells with minimal photodamage. For example, researchers used fSRL microscopy and Palmitic acid-d31 to visualize the distribution of the labeled fatty acid inside live cells and even perform 3D sectioning of fat storage in live C. elegans [].

Q4: What are the challenges associated with live cell imaging using FTIR microspectroscopy, and how can they be addressed?

A: Live cell imaging with FTIR microspectroscopy faces challenges due to the strong infrared absorbance of water and maintaining cell viability outside a controlled environment []. Researchers developed a simple dynamic flow system that allows for prolonged sample viability during measurement, extending the observation window to at least 24 hours []. This system facilitates the study of dynamic processes like Palmitic acid-d31 uptake at different time points and opens possibilities for investigating drug-cell interactions and other cellular responses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.